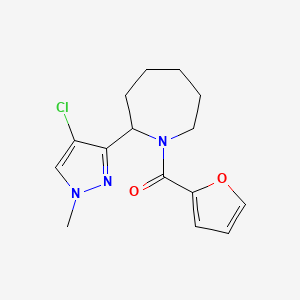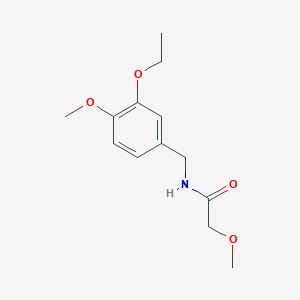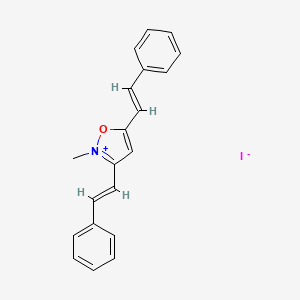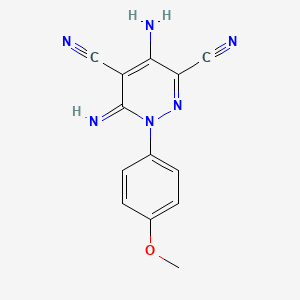
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane, also known as CPFA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. CPFA belongs to the class of azepane derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has shown promising pharmacological properties, making it a potential candidate for drug development. However, one limitation of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. One area of interest is its potential use as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane may have potential as an anti-cancer agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied extensively for its potential pharmacological properties. One of the major areas of research is its anti-inflammatory activity. Studies have shown that 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been investigated for its anti-cancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied for its potential use as an anti-microbial agent, as it has shown activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHAGBPUUUGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N,5,7-trimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5499209.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![7-(3-chlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5499220.png)

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)
![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)

![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)